REACTION_CXSMILES
|
C([N-]C(C)C)(C)C.[Li+].C(OCC(O)[CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])(C)(C)C.[I:23][CH2:24][CH2:25]O.C(OCC)=C>C1COCC1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH2:20]([O:19][CH:17]([O:18][CH2:25][CH2:24][I:23])[CH3:16])[CH3:21] |f:0.1,6.7|
|
Name
|
|
Quantity
|
73 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
10.66 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OCC(CC(=O)OCC)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
ICCO
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
C(=C)OCC
|
Name
|
|
Quantity
|
10 mg
|
Type
|
catalyst
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C)OCCI
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 150% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |